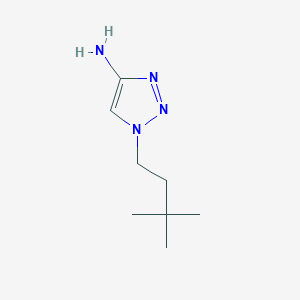
1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutylamine and an appropriate azide compound.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole compounds, such as:
1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the 3,3-dimethylbutyl group.
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a dichlorophenyl group, known for its antifungal properties.
1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a methylphenyl group, studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbutyl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)4-5-12-6-7(9)10-11-12/h6H,4-5,9H2,1-3H3 |
Clave InChI |
OCAQZXNESXYWSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


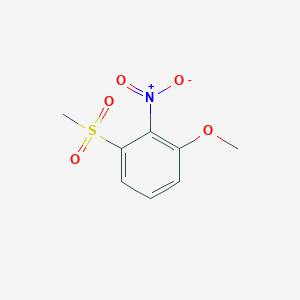
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
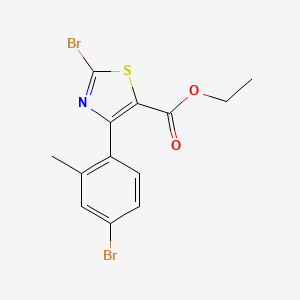
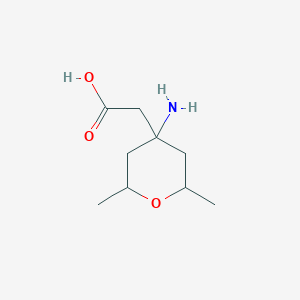
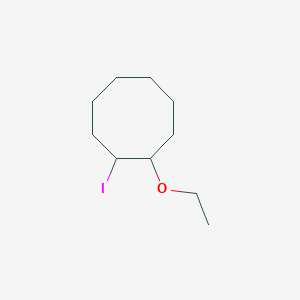
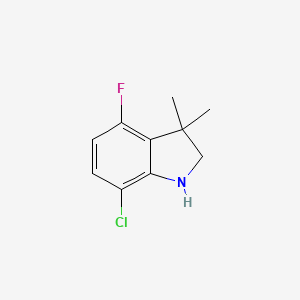
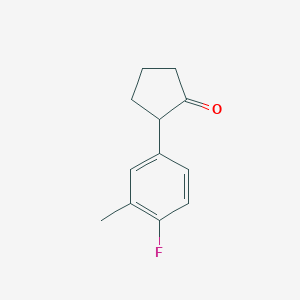

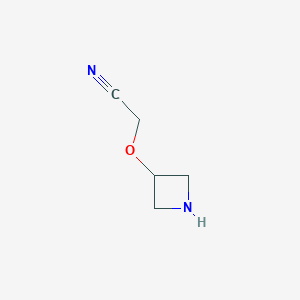
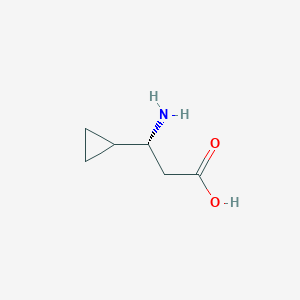
![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
